1-[(4-methylphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Description
This compound belongs to the cyclopenta[d]pyrimidine class, characterized by a fused bicyclic system with a pyrimidinone core and a cyclopentane ring. Key structural features include:
- 1-[(4-Methylphenyl)methyl] substituent, contributing to lipophilicity and influencing pharmacokinetic properties .
- Molecular formula: C₁₆H₁₆N₂OS (calculated based on ).
The compound’s structural uniqueness lies in the sulfanylidene moiety, which differentiates it from sulfanyl (C-S) analogues and may confer distinct reactivity and bioactivity .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-5-7-11(8-6-10)9-17-13-4-2-3-12(13)14(19)16-15(17)18/h5-8H,2-4,9H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIWCBKQMSHOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(CCC3)C(=S)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a substituted benzylamine with a cyclopentanone derivative, followed by cyclization and introduction of the sulfanylidene group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a thiol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(4-methylphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues
2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
- Key difference : Sulfanyl (C-S) group instead of sulfanylidene (C=S) .
- Molecular weight: 272.36 g/mol (vs. ~288 g/mol for the sulfanylidene analogue) . Lower logP (predicted 1.89 vs. ~2.1 for sulfanylidene derivatives), suggesting differences in membrane permeability .
3-(4-Chlorophenyl)-2-[(4-Methylbenzyl)sulfanyl]-thieno[2,3-d]pyrimidin-4-one
- Key difference: Incorporation of a thieno ring (fused thiophene-pyrimidine) .
- Higher molecular weight (418.58 g/mol) due to the thieno group and chlorine substituent .
4-Methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Key difference : Methyl substitution at position 4 and absence of the ketone group .
- Impact: Reduced polarity (logP ~2.5) compared to the sulfanylidene analogue . Potential for altered metabolic stability due to lack of a reactive carbonyl group .
Physicochemical Properties
*Predicted values based on structural analogues.
Biological Activity
1-[(4-methylphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. The compound's unique structural features allow for various chemical modifications, enhancing its biological activity and reactivity.
Structural Characteristics
The compound features a cyclopenta[d]pyrimidin-2-one core integrated with a 4-methylphenyl group and a sulfanylidene moiety. This configuration is pivotal for its interaction with biological targets.
Biological Activities
1-[(4-methylphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies indicate that similar compounds demonstrate moderate to excellent antimicrobial properties against various bacterial strains. For instance, compounds with analogous structures have shown effectiveness against Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The sulfanylidene group has been associated with enzyme inhibition activities. Compounds bearing similar functionalities have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease .
- Neurotoxicity : Research on related compounds suggests that structural analogs may interact with monoamine oxidase (MAO), influencing neurotoxic pathways .
The biological mechanism of 1-[(4-methylphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one likely involves:
- Binding Affinity : The 4-methylphenyl group enhances hydrophobic interactions with target proteins or enzymes.
- Hydrogen Bonding : The sulfanylidene moiety can form hydrogen bonds with active sites on enzymes or receptors.
Antimicrobial Screening
A study evaluated various derivatives of similar structures for antimicrobial efficacy. The results indicated that compounds with the sulfanylidene functionality exhibited significant antibacterial activity. For example:
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
This table illustrates the varying levels of activity observed among different derivatives .
Enzyme Inhibition Studies
Research has shown that compounds with similar sulfamoyl functionalities exhibit potent AChE inhibition. The following table summarizes the findings from enzyme inhibition studies:
| Compound Name | AChE Inhibition (%) | Urease Inhibition (%) |
|---|---|---|
| Compound D | 85% | 90% |
| Compound E | 70% | 75% |
| Compound F | 60% | 65% |
These results underscore the potential of 1-[(4-methylphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one as a lead compound in drug development targeting enzyme-related disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
